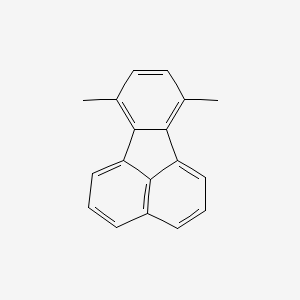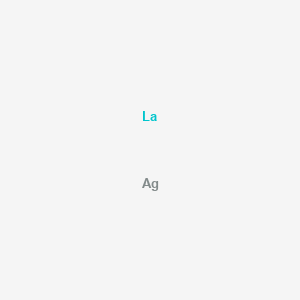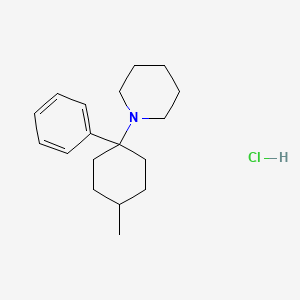
Oxovanadium--hydrogen fluoride (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxovanadium–hydrogen fluoride (1/2) is a compound that combines oxovanadium with hydrogen fluoride in a 1:2 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxovanadium–hydrogen fluoride (1/2) typically involves the reaction of vanadium pentoxide (V₂O₅) with hydrogen fluoride (HF) under controlled conditions. The reaction is carried out in a fluorine-resistant container due to the corrosive nature of hydrogen fluoride. The general reaction can be represented as:
V2O5+2HF→2VOF2+H2O
Industrial Production Methods: Industrial production of oxovanadium–hydrogen fluoride (1/2) follows similar synthetic routes but on a larger scale. The process involves the careful handling of hydrogen fluoride and the use of specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Oxovanadium–hydrogen fluoride (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds.
Substitution: The fluoride ions can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Ligands such as water (H₂O), ammonia (NH₃), and various organic ligands can be used under appropriate conditions.
Major Products:
Oxidation: Higher oxidation state vanadium compounds such as vanadium(V) oxide (V₂O₅).
Reduction: Lower oxidation state vanadium compounds such as vanadium(III) oxide (V₂O₃).
Substitution: Various vanadium complexes with different ligands.
Aplicaciones Científicas De Investigación
Oxovanadium–hydrogen fluoride (1/2) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of oxovanadium–hydrogen fluoride (1/2) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, affecting their activity and function.
Pathways Involved: It can induce apoptosis in cancer cells through the mitochondrial-dependent apoptosis pathway and arrest the cell cycle at the G0/G1 phase through the p16-cyclin D1-CDK4-p-Rb pathway
Comparación Con Compuestos Similares
Oxovanadium–hydrogen fluoride (1/2) can be compared with other similar compounds, such as:
Oxovanadium(IV) complexes: These complexes have similar catalytic and biological activities but differ in their ligand structures and specific applications
Vanadium(V) oxide (V₂O₅): This compound is a common oxidation product of oxovanadium–hydrogen fluoride (1/2) and is widely used as a catalyst and in materials science.
Vanadium(III) oxide (V₂O₃): A reduction product of oxovanadium–hydrogen fluoride (1/2), used in various industrial applications.
Propiedades
Número CAS |
13814-83-0 |
|---|---|
Fórmula molecular |
F2H2OV |
Peso molecular |
106.954 g/mol |
Nombre IUPAC |
oxovanadium;dihydrofluoride |
InChI |
InChI=1S/2FH.O.V/h2*1H;; |
Clave InChI |
MOSUTTQKQPKTHI-UHFFFAOYSA-N |
SMILES canónico |
O=[V].F.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


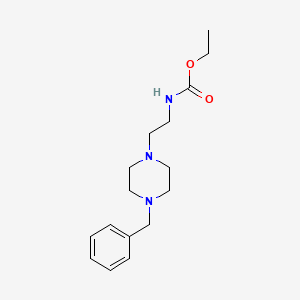

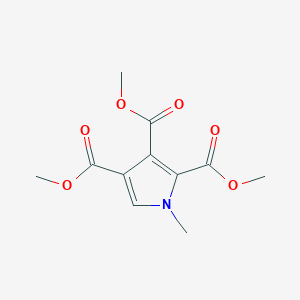

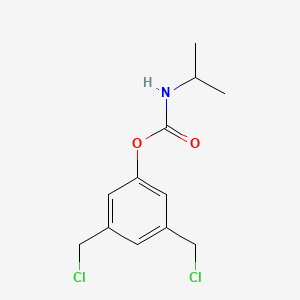
![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
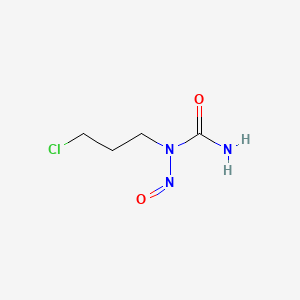
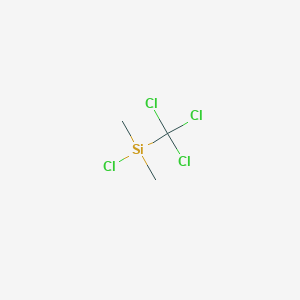
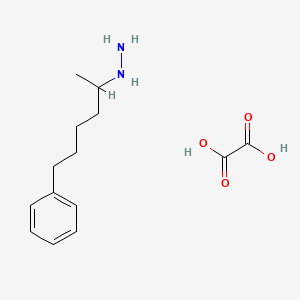
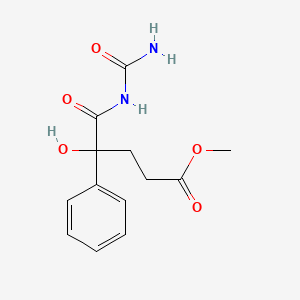
![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)
